molecular formula C8H11N3O B1449773 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-37-4

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1449773
CAS No.: 1220030-37-4
M. Wt: 165.19 g/mol
InChI Key: YZUJILQYCPEUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a unique structure that combines a pyrrole ring fused with a pyrimidine ring, making it a versatile scaffold for drug design and development.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS). It has been considered as a potential target for cancer therapy .

Mode of Action

2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . This disruption makes the compound an attractive anticancer drug target based on synthetic lethality .

Biochemical Pathways

The inhibition of ATR kinase affects the DDR pathway . The DDR pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage and genomic instability, which are hallmarks of cancer .

Pharmacokinetics

Similar compounds have been shown to have good oral exposure

Result of Action

The result of the action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the inhibition of ATR kinase, leading to disruption of the DDR pathway . This disruption can lead to the accumulation of DNA damage and genomic instability, potentially leading to cell death .

Action Environment

The action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is influenced by the cellular environment. In particular, the compound is most effective in cells that are actively replicating, as these cells are more likely to experience replication stress and activate the DDR pathway

Biochemical Analysis

Biochemical Properties

2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several enzymes, including receptor-interacting protein kinase 1 (RIPK1). The interaction with RIPK1 suggests that 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol may act as an inhibitor, potentially affecting necroptosis pathways . Additionally, this compound may interact with other proteins and biomolecules, influencing various cellular processes.

Molecular Mechanism

At the molecular level, 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol may influence other signaling pathways and gene expression profiles, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-ethylpyrrole with a suitable pyrimidine derivative in the presence of a cyclizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods often involve the use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJILQYCPEUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 4
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 5
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.